N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring:
- A 5-chloro-2,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A pyrimidinyloxy moiety substituted with a methyl group at position 6 and a 4-methylpiperidinyl group at position 2.
The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O4/c1-13-5-7-26(8-6-13)21-23-14(2)9-20(25-21)30-12-19(27)24-16-10-15(22)17(28-3)11-18(16)29-4/h9-11,13H,5-8,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSMEMHGDNFNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro-substituted aromatic ring.
- Two methoxy groups that enhance lipophilicity.
- A pyrimidine moiety linked to a piperidine ring, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings related to its anticancer properties:
The compound primarily acts by inhibiting receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptor (VEGFR). This inhibition disrupts angiogenesis, which is crucial for tumor growth and metastasis. The compound's structural features allow it to bind effectively to the ATP-binding site of the receptor, blocking downstream signaling pathways essential for cancer cell proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicological assessments have shown minimal cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.
Case Study 1: In Vitro Efficacy Against Breast Cancer
In a controlled laboratory setting, this compound was tested against various breast cancer cell lines. The study demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.5 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Multicellular Spheroid Models
Another study utilized multicellular spheroids to evaluate the compound's efficacy in a more physiologically relevant environment. The results indicated that the compound effectively penetrated spheroids and induced cell death through both apoptotic and necrotic pathways, underscoring its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
- Key Difference : The phenyl group is substituted with 2-fluoro instead of 5-chloro-2,4-dimethoxy.
- Electronic Effects: Fluorine’s electron-withdrawing nature may alter hydrogen-bonding interactions with target proteins. Bioactivity: Fluorinated analogs often exhibit enhanced blood-brain barrier penetration, which could be advantageous in CNS-targeted therapies .
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methyl-1-piperazinyl)ethoxy]-quinazolinamine ()
- Key Difference : A benzodioxole replaces the dimethoxyphenyl group, and the pyrimidine is fused into a quinazoline system.
- Impact: Solubility: The benzodioxole’s oxygen atoms may increase polarity, enhancing solubility. Target Selectivity: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR), suggesting divergent biological targets compared to pyrimidine-based compounds .
Variations in the Pyrimidine/Pyrimidinyloxy Moiety
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Difference : A sulfanyl (S) linker replaces the oxy (O) group, and the pyrimidine is substituted with 4,6-dimethyl groups.
- Impact :
2-{[5-(3-Chloro-4-methoxybenzenesulfonyl)-4-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide ()
- Key Difference : A benzenesulfonyl group and 4-oxo-pyrimidine replace the 4-methylpiperidinyl and methyl groups.
- Bioactivity: The 4-oxo-pyrimidine is common in antiviral agents, suggesting distinct therapeutic applications .
Functional Group Modifications in Acetamide Derivatives
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide ()
- Key Difference : A butanamide backbone with 1,3,4-oxadiazole-thioether replaces the pyrimidinyloxy group.
- Synthetic Complexity: The butanamide chain introduces conformational flexibility, which may reduce selectivity compared to rigid pyrimidine systems .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
*Predicted values using computational tools (e.g., ChemAxon).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
